molecular formula C14H18N4O3 B2699727 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide CAS No. 159324-61-5

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide

Cat. No.: B2699727
CAS No.: 159324-61-5
M. Wt: 290.323
InChI Key: HLPWDEYOCXABBO-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide is a chemical compound with the molecular formula C14H18N4O3. It is a member of the benzodiazepine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide typically involves the reaction of 7,8-dimethoxy-1,4-dimethyl-5H-2,3-benzodiazepine-5-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbohydrazide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction could produce benzodiazepine hydrides. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its interactions with biological systems, including its potential as an enzyme inhibitor.

    Medicine: Research has focused on its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide involves its interaction with specific molecular targets in the body. It is known to inhibit the activation of p38 MAPK, a protein kinase involved in inflammatory responses. This inhibition reduces the production of proinflammatory cytokines, which can have therapeutic effects in conditions characterized by excessive inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide
  • 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid

Uniqueness

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group.

Properties

IUPAC Name

7,8-dimethoxy-1,4-dimethyl-5H-2,3-benzodiazepine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-7-9-5-11(20-3)12(21-4)6-10(9)13(14(19)16-15)8(2)18-17-7/h5-6,13H,15H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPWDEYOCXABBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC(=C(C=C2C1C(=O)NN)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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